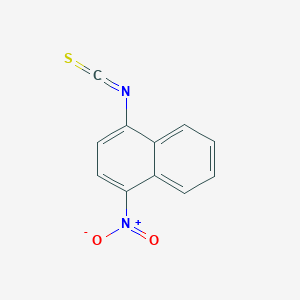

4-Nitro-1-naphthyl isothiocyanate

CAS No.:

Cat. No.: VC4045428

Molecular Formula: C11H6N2O2S

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6N2O2S |

|---|---|

| Molecular Weight | 230.24 g/mol |

| IUPAC Name | 1-isothiocyanato-4-nitronaphthalene |

| Standard InChI | InChI=1S/C11H6N2O2S/c14-13(15)11-6-5-10(12-7-16)8-3-1-2-4-9(8)11/h1-6H |

| Standard InChI Key | DJCILCDODWNHPP-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N=C=S |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N=C=S |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Synonyms

4-Nitro-1-naphthyl isothiocyanate is an aromatic isothiocyanate derivative with a naphthalene backbone substituted by a nitro group at the 4-position and an isothiocyanate functional group at the 1-position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 35075-82-2 | |

| Molecular Formula | ||

| Molecular Weight | 230.24 g/mol | |

| Synonyms | 1-Isothiocyanato-4-nitronaphthalene; 4-Nitro-1-naphthylisothiocyanate |

The compound’s structure has been confirmed via 2D and 3D conformational analyses, with PubChem providing interactive models .

Synthesis and Manufacturing

Conventional Synthesis Routes

The most direct synthesis involves the reaction of 4-nitro-1-naphthylamine with thiophosgene () in an inert solvent:

This method, while effective, requires careful handling of toxic thiophosgene .

One-Pot Protocol Using Carbon Disulfide

A scalable alternative employs a one-pot reaction with carbon disulfide () and cyanuric acid, as demonstrated for aryl isothiocyanates :

-

Formation of Dithiocarbamate Salt:

-

Desulfurization with Cyanuric Acid:

This method achieves yields exceeding 70% for electron-deficient substrates, with tetrahydrofuran (THF) as the optimal solvent .

Physical and Chemical Properties

Physicochemical Parameters

Key physical properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Density | 1.34 g/cm³ | |

| Boiling Point | 424.1°C at 760 mmHg | |

| Flash Point | 210.3°C | |

| Melting Point | Not Available | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMF, THF) |

The nitro group enhances thermal stability but reduces solubility in polar solvents compared to non-nitrated analogs like 1-naphthyl isothiocyanate .

Reactivity and Stability

4-Nitro-1-naphthyl isothiocyanate undergoes nucleophilic addition reactions with amines, thiols, and alcohols, forming thioureas, thioamides, and thiocarbamates, respectively. Its electron-deficient aromatic ring facilitates electrophilic substitution at the 5- and 8-positions .

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Derivatization with 4-nitro-1-naphthyl isothiocyanate enhances the detectability of volatile amines and ethanolamines. Thermo Scientific’s UltiMate 3000 HPLC system, paired with Acclaim C18 or Mixed-Mode HILIC-1 columns, achieves baseline separation of derivatives using UV detection at 280 nm .

Applications in Research and Industry

Analytical Chemistry

The compound’s strong UV absorption and reactivity make it ideal for derivatizing primary and secondary amines in HPLC applications, improving sensitivity and selectivity .

Pharmaceutical Intermediates

4-Nitro-1-naphthyl isothiocyanate serves as a precursor in synthesizing schistosomicidal agents (e.g., amoscanate) and retinoid derivatives for hepatic injury studies . Isotopic labeling (e.g., ) enables pharmacokinetic tracing, though instability in vivo limits its utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume